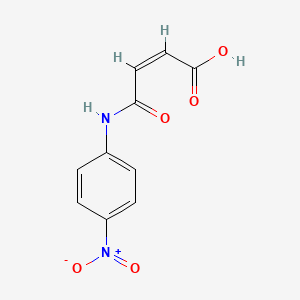

3-(4-Nitro-phenylcarbamoyl)-acrylic acid

Description

Structural Context and Significance within Maleanilic Acid Derivatives

3-(4-Nitro-phenylcarbamoyl)-acrylic acid is a derivative of maleanilic acid. Maleanilic acids are synthesized through the reaction of maleic anhydride (B1165640) with aniline (B41778) or its derivatives. semanticscholar.org In the case of the title compound, the reaction would involve 4-nitroaniline (B120555). These compounds are characterized by an amide linkage and a carboxylic acid function, which are connected by a carbon-carbon double bond.

The significance of maleanilic acid derivatives lies in their utility as precursors to N-substituted maleimides. semanticscholar.orgtandfonline.com Maleimides are an important class of compounds with applications in biological chemistry as probes for protein structure and in polymer chemistry as monomers for thermostable polymers. semanticscholar.orgnih.govfrontiersin.org The specific structure of this compound, with its nitro-substituted aromatic ring, can influence the electronic properties and reactivity of the maleimide (B117702) system, potentially leading to materials with unique characteristics.

The table below outlines the key structural features of this compound and their potential contributions to its chemical properties.

| Structural Feature | Potential Contribution to Chemical Properties |

| Acrylic Acid Moiety | Provides sites for polymerization and other addition reactions. The carboxylic acid group can participate in hydrogen bonding and salt formation. |

| Amide Linkage | Confers rigidity to the molecule and participates in hydrogen bonding, influencing crystal packing and solubility. |

| Phenyl Ring | Provides a rigid scaffold and can be involved in π-π stacking interactions. |

| Nitro Group | As a strong electron-withdrawing group, it influences the electronic properties of the entire molecule, affecting its reactivity and potential biological activity. |

Historical and Current Research Landscape Pertaining to Nitro-Aryl Carbamoyl (B1232498) Acids

The study of nitro-aryl compounds has a long history in chemistry, with applications ranging from dyes and explosives to pharmaceuticals and agrochemicals. numberanalytics.com The nitro group is a versatile functional group that can be reduced to form amines, hydroxylamines, or azo compounds, making nitro-aromatics valuable synthetic intermediates. wikipedia.org

More recently, research has focused on the diverse biological activities of nitro compounds. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can impart unique electronic properties to a molecule, leading to interactions with biological targets. researchgate.net Nitro-containing molecules have been investigated for their potential as antibacterial, anticancer, and antiparasitic agents. nih.govresearchgate.net

The carbamoyl (amide) linkage is a fundamental feature in biological molecules, such as peptides and proteins. In synthetic chemistry, the amide bond is known for its stability and its ability to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular structures.

The combination of a nitro-aryl group and a carbamoyl acid in a single molecule, as seen in this compound, presents an interesting area for research. The interplay between the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the carbamoyl and carboxylic acid functions could lead to novel materials with interesting optical, electronic, or biological properties.

Conceptual Framework for Investigating the Compound's Academic Relevance

The academic relevance of this compound can be investigated through several conceptual frameworks:

As a Synthetic Building Block: The compound's multiple functional groups make it a versatile precursor for more complex molecules. The acrylic acid moiety can undergo polymerization or be used in Diels-Alder reactions. nih.gov The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid and amide groups can be used to form larger supramolecular assemblies through hydrogen bonding.

In Materials Science: The rigid, polar structure of this compound suggests its potential use in the development of new materials. Its derivatives could exhibit liquid crystalline properties or form stable thin films. nih.govfrontiersin.org The presence of the nitro group may also lead to interesting nonlinear optical properties.

In Medicinal Chemistry: While this article does not discuss dosage or safety, the structural motifs present in this compound are found in various biologically active molecules. The general class of acrylic acid derivatives has been explored for pharmaceutical applications. ontosight.ai The nitro-aryl moiety is a known pharmacophore in some contexts. nih.govresearchgate.net Therefore, the compound could serve as a scaffold for the synthesis of new compounds with potential therapeutic applications. Further research would be needed to explore any such potential.

The following table summarizes the potential areas of academic investigation for this compound.

| Area of Investigation | Research Focus | Potential Outcomes |

| Synthetic Chemistry | Exploration of the reactivity of the different functional groups. | Development of new synthetic methodologies and novel complex molecules. |

| Polymer Chemistry | Use as a monomer in polymerization reactions. | Creation of new polymers with tailored thermal, mechanical, or optical properties. |

| Supramolecular Chemistry | Study of its self-assembly properties through hydrogen bonding and π-π stacking. | Design of new functional materials, such as gels or liquid crystals. |

| Materials Science | Investigation of its solid-state properties, such as its crystal structure and optical properties. | Discovery of new materials with potential applications in electronics or photonics. |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-nitroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVWYXUTXSTOQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo-selective Synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic Acid

The primary and most direct route for the synthesis of this compound involves the reaction of 4-nitroaniline (B120555) with maleic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amino group of the 4-nitroaniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form the corresponding maleamic acid.

Optimization of Reaction Conditions and Yields

The synthesis of N-(4-Nitrophenyl) maleamic acid is typically achieved by reacting 4-nitroaniline and maleic anhydride. humanjournals.comijraset.com The reaction is often carried out in a solvent such as dimethylformamide (DMF) at room temperature (25°C) with stirring for approximately three hours. humanjournals.comijraset.com Following the reaction, the mixture is poured into crushed ice, leading to the precipitation of the product as a yellow solid. humanjournals.comijraset.com The precipitate is then filtered, dried under vacuum, and can be further purified by recrystallization from a solvent like methanol. humanjournals.comijraset.com This straightforward procedure has been reported to yield the pure N-(4-Nitrophenyl) maleamic acid in good yields, typically around 70%. humanjournals.comijraset.com

For related N-aryl maleamic acids, such as N-(4-chloro)maleanilic acid, solvent-free conditions have also been explored, highlighting a green chemistry approach. researchgate.net This method involves the direct reaction of the aniline (B41778) with maleic anhydride at room temperature, which can be highly atom-efficient. researchgate.net While this specific approach has not been detailed for the 4-nitro derivative in the provided context, it suggests a potential avenue for optimizing the synthesis towards more environmentally benign procedures. The progress of the reaction and the purity of the product can be monitored by techniques such as thin-layer chromatography (TLC) and melting point determination. researchgate.nettandfonline.com

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(4-Nitrophenyl) Maleamic Acid

| Parameter | Condition | Yield (%) | Reference |

| Reactants | 4-Nitroaniline, Maleic Anhydride | 70 | humanjournals.comijraset.com |

| Solvent | Dimethylformamide (DMF) | 70 | humanjournals.comijraset.com |

| Temperature | 25°C | 70 | humanjournals.comijraset.com |

| Reaction Time | 3 hours | 70 | humanjournals.comijraset.com |

| Work-up | Precipitation in crushed ice | 70 | humanjournals.comijraset.com |

| Purification | Recrystallization from methanol | - | humanjournals.comijraset.com |

Stereochemical Considerations in Synthesis

The synthesis of this compound from maleic anhydride inherently leads to a specific stereochemistry about the carbon-carbon double bond. The starting maleic anhydride possesses a cis configuration, and this geometry is retained in the resulting acrylic acid derivative. nih.gov

In the solid state, as determined by X-ray crystallography for analogous N-aryl maleamic acids, the molecule often adopts a nearly planar conformation. nih.govnih.govnih.gov However, in some cases, the phenyl ring and the maleamic acid moiety can be inclined at a significant angle to each other. nih.gov For instance, in N-(2-chloro-4-nitrophenyl)maleamic acid monohydrate, the main molecule is planar by symmetry. nih.gov In contrast, the nitro group in N-(4-chloro-3-nitrophenyl)maleamic acid is significantly twisted out of the plane of the phenyl ring. nih.gov

The conformation of the amide bond (N-H) and the carbonyl group (C=O) in the amide segment is typically found to be anti to each other. nih.govnih.govnih.gov Furthermore, the conformation of the carboxylic acid group is of interest. The C=O and O-H bonds of the acid group can adopt a relatively rare anti conformation, which can be stabilized by an intramolecular hydrogen bond to the amide oxygen. nih.gov The acyclic C=C double bond in these types of molecules is configured as cis. nih.gov The relative orientation of the N-methyl group can also influence the biological activity of related compounds by affecting how the aryl substituent fits into a protein binding pocket. nih.gov

Derivatization Strategies for Analogues and Homologues

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues and homologues with potentially altered properties. These modifications can be targeted at the acrylic acid moiety, the phenylcarbamoyl group, or the nitro group.

Functional Group Interconversions of the Acrylic Acid Moiety

The acrylic acid moiety of this compound is a prime site for various functional group interconversions. A key transformation is the cyclodehydration to form the corresponding N-(4-nitrophenyl)maleimide. humanjournals.comijraset.com This reaction is typically carried out by treating the maleamic acid with a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide, at elevated temperatures (e.g., 65°C). humanjournals.comijraset.com The resulting maleimide (B117702) is a versatile monomer for polymerization.

The carboxylic acid group can also, in principle, undergo other common transformations such as esterification or conversion to an amide. While specific examples for this compound are not detailed in the provided search results, these are standard organic reactions. For instance, amidation can be achieved using various coupling agents. rsc.orgorganic-chemistry.org The double bond in the acrylic acid moiety could potentially undergo addition reactions, though this might compete with polymerization, especially under radical conditions. The hydrolysis of the amide bond in maleamic acids is a known process and can be influenced by pH. researchgate.netrsc.org

Modifications of the Phenylcarbamoyl and Nitro Moieties

The phenylcarbamoyl and nitro moieties of the molecule provide further opportunities for derivatization. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation would yield 3-(4-Amino-phenylcarbamoyl)-acrylic acid, a compound with a nucleophilic amino group that could be further functionalized. Standard reduction methods for aromatic nitro groups include catalytic hydrogenation (e.g., with Pd/C) or the use of metals in acidic media (e.g., Fe or Zn in acetic acid).

The phenyl ring itself is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. However, it is deactivated towards electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org Electrophilic substitution, if forced, would likely occur at the positions meta to the nitro group. The amide N-H bond of the phenylcarbamoyl moiety could potentially be alkylated or acylated under appropriate basic conditions, though this might be challenging due to the acidity of the carboxylic acid proton.

Polymerization and Copolymerization for Material Precursors

As previously mentioned, the cyclized derivative, N-(4-nitrophenyl)maleimide, is an important monomer for the synthesis of thermally stable polymers. humanjournals.comzenodo.org The homopolymerization of N-(4-nitrophenyl)maleimide can be initiated by free radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like tetrahydrofuran (B95107) (THF) or DMF at elevated temperatures. humanjournals.comijraset.comijert.org The polymerization typically proceeds through the double bond of the maleimide ring. ijert.org

N-(4-nitrophenyl)maleimide can also be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. For example, it has been successfully copolymerized with methyl acrylate (B77674), ethyl acrylate, acrylonitrile, and cinnamic acid. humanjournals.comijraset.comijert.orgresearchgate.net The copolymerization reactions are also typically carried out under free-radical conditions. ijraset.comijert.org The resulting copolymers often exhibit enhanced thermal stability due to the incorporation of the rigid maleimide units. humanjournals.com The presence of N-substituted maleimides in a polymer backbone is known to increase the glass transition temperature. researchgate.net The reactivity of maleimides in copolymerization can be influenced by the electron-donating or electron-accepting nature of the comonomer. kpi.ua

Table 2: Polymerization of N-(4-Nitrophenyl)maleimide

| Polymerization Type | Comonomer(s) | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference(s) |

| Homopolymerization | - | AIBN | THF | 65 | Poly(N-(4-nitrophenyl)maleimide) | humanjournals.comijraset.com |

| Copolymerization | Methyl Acrylate | AIBN/BPO | THF/DMF | 65 | Copolymer of N-(4-nitrophenyl)maleimide and Methyl Acrylate | humanjournals.com |

| Copolymerization | Ethyl Acrylate | AIBN/BPO | THF/DMF | 65 | Copolymer of N-(4-nitrophenyl)maleimide and Ethyl Acrylate | humanjournals.com |

| Copolymerization | Acrylonitrile | AIBN/BPO | THF/DMF | 65 | Copolymer of N-(4-nitrophenyl)maleimide and Acrylonitrile | ijraset.comijraset.com |

| Copolymerization | Cinnamic Acid | AIBN/BPO | THF/DMF | 65 | Copolymer of N-(4-nitrophenyl)maleimide and Cinnamic Acid | ijert.org |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

The presence of the nitro group (NO₂) is typically confirmed by strong symmetric and asymmetric stretching vibrations. For aromatic nitro compounds, these are generally observed in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. researchgate.net For N-(4-nitrophenyl) acetamide, these peaks appear at 1559.12 cm⁻¹ and 1540.40 cm⁻¹. jcbsc.org The amide functionality presents several characteristic bands. The N-H stretching vibration is expected in the range of 3345-3310 cm⁻¹. nih.gov The C=O stretching of the amide (Amide I band) is a strong absorption typically found between 1680 and 1630 cm⁻¹. For N-(4-nitrophenyl) acetamide, this is seen at 1678.79 cm⁻¹. jcbsc.org

The carboxylic acid group is distinguished by a broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, resulting from hydrogen bonding. The carbonyl (C=O) stretching of the carboxylic acid is another prominent feature, usually appearing around 1725-1700 cm⁻¹. In poly(acrylic acid) gels, this band is observed shifting from 1714 cm⁻¹ to 1642 cm⁻¹ upon hydration. nih.gov The carbon-carbon double bond (C=C) of the acrylic acid moiety will also exhibit a stretching vibration, typically in the 1650-1600 cm⁻¹ region. Aromatic C-H bending vibrations are expected in the fingerprint region, with sharp peaks around 847.55 cm⁻¹ and 748.16 cm⁻¹ for a para-substituted compound like N-(4-nitrophenyl) acetamide. jcbsc.org

Raman spectroscopy provides complementary information. For instance, the C=C stretching vibrations, which can be weak in the IR spectrum, often show strong signals in the Raman spectrum. In poly(acrylic acid) gels, a Raman band at 1674 cm⁻¹ is associated with the carbonyl group. nih.gov

Table 1: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350-1300 |

| Amide (N-H) | Stretch | 3345-3310 |

| Amide (C=O) | Stretch (Amide I) | 1680-1630 |

| Carboxylic Acid (O-H) | Stretch | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1725-1700 |

| Alkene (C=C) | Stretch | 1650-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

While the explicit ¹H and ¹³C NMR data for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is not available in the provided search results, data from the closely related N-(4-Nitrophenyl) maleimide (B117702) can be used for approximation.

In the ¹H NMR spectrum of N-(4-Nitrophenyl) maleimide, the aromatic protons of the para-substituted phenyl ring are expected to appear as two doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. For this related compound, signals are observed at 7.13-7.15 ppm and 7.63-7.64 ppm. The olefinic protons of the acrylic acid moiety would likely present as two doublets, also in the downfield region, due to the electron-withdrawing effects of the adjacent carbonyl and carbamoyl (B1232498) groups. The amide proton (N-H) would appear as a singlet, and its chemical shift can be variable. The carboxylic acid proton is also a singlet and is typically found further downfield, often above δ 10 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the most downfield positions, typically in the range of δ 160-180 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The olefinic carbons would also be found in this region.

Table 2: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ortho to NO₂) | 8.0 - 8.5 |

| Aromatic (meta to NO₂) | 7.5 - 8.0 |

| Olefinic | 6.0 - 7.5 |

| Amide (N-H) | Variable |

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Carboxylic Acid) | 165 - 180 |

| Carbonyl (Amide) | 160 - 175 |

| Aromatic (C-NO₂) | 140 - 150 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 110 - 130 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the two olefinic protons and between the ortho and meta protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for the protonated carbons. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the phenyl ring and the amide nitrogen, and between the amide nitrogen and the acrylic acid backbone. For example, correlations would be expected between the amide proton and the carbonyl carbon of the amide, as well as the carbons of the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

The molecular weight of the related isomer, 3-(3-Nitro-phenylcarbamoyl)-acrylic acid, is reported as 236.18 g/mol . jcbsc.org It is expected that this compound would have the same molecular weight.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecule with high precision. This allows for the determination of the elemental composition and confirmation of the molecular formula, C₁₀H₈N₂O₅. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO₂), the carboxylic acid group (COOH), and cleavage of the amide bond.

Dear User,

Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound This compound is not available in the public domain for the requested characterization techniques.

Specifically, no research articles or database entries containing the following information for this exact compound could be located:

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra: Detailed data on the electronic transitions and chromophoric behavior of this compound is not present in the available literature.

X-ray Diffraction Crystallography: There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state molecular conformation, intermolecular interactions, and crystal packing motifs could not be obtained.

While data exists for structurally similar compounds, such as the analogue lacking the nitro functional group (3-(phenylcarbamoyl)-acrylic acid), your instructions to focus solely on the specified compound and strictly adhere to the outline prevent the inclusion of such related data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings as per your request, due to the absence of the necessary primary research data in the scientific literature.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy LandscapesDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems.nih.govIt is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

For a molecule like 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can then be compared with experimental data if available. By mapping the energy as a function of specific dihedral angles, DFT can also be used to explore the molecule's conformational energy landscape, identifying stable conformers and the energy barriers between them.

Analysis of Frontier Molecular Orbitals (FMOs)Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity.wikipedia.orgIt focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.libretexts.orglibretexts.orgThe energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. ajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is a hypothetical representation of what would be calculated for this compound.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values.

Prediction of Reactive Sites and Intermolecular RecognitionThe MEP map helps identify regions of a molecule that are rich or deficient in electrons. Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack.researchgate.netGreen areas represent neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) might be found around the amide and carboxylic acid hydrogen atoms, indicating their role as hydrogen bond donors. This analysis is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or solvent molecules.

Natural Bond Orbital (NBO) Analysis for Reactivity and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com

Characterization of Chemical Bonds and Non-Covalent InteractionsNBO analysis provides a detailed picture of the bonding within a molecule. It quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. These interactions, particularly those involving lone pairs and antibonding orbitals (e.g., n→π* or n→σ*), are key to understanding the molecule's electronic delocalization, stability, and intramolecular charge transfer.researchgate.net

In the context of this compound, NBO analysis could be used to:

Quantify the strength of the intramolecular hydrogen bonds.

Analyze the delocalization of electrons between the phenyl ring, the nitro group, and the acrylic acid moiety.

Determine the natural atomic charges on each atom, offering a more refined view of the charge distribution than other methods.

Table 2: Illustrative NBO Interaction Data (Note: This table is a hypothetical representation of what would be calculated for this compound, showing donor-acceptor interactions.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| O(Carboxyl) LP | C=C π* | 2.5 |

| N(Amide) LP | C=O(Amide) π* | 50.1 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, flexibility, and intermolecular interactions. For a molecule like this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site.

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in available literature, the principles of this technique are widely applied to similar molecules. Such simulations would typically involve placing the molecule in a simulated solvent box (e.g., water) and using a force field to calculate the forces between atoms. The simulation would then solve Newton's equations of motion, allowing the molecule's trajectory to be tracked over a period, often nanoseconds to microseconds.

Key areas of flexibility in the this compound structure that would be investigated by MD simulations include:

Rotation around the C-N amide bond.

Torsional angles involving the acrylic acid moiety.

The orientation of the nitrophenyl ring relative to the rest of the molecule.

Analysis of the simulation trajectory would yield data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.

Ligand-Based and Structure-Based Computational Design Approaches

Computational design strategies are essential for the discovery and optimization of new drug candidates. These methods can be broadly categorized as ligand-based or structure-based, both of which are applicable to derivatives of this compound. These approaches leverage the known structural features and activities of molecules to predict the properties of novel compounds, thereby accelerating the drug discovery process. bu.edu.eg

Pharmacophore modeling is a ligand-based design technique that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound and its derivatives would be constructed by analyzing the common structural features of active compounds.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the amide N-H and carboxylic acid O-H).

A hydrogen bond acceptor (the carbonyl oxygens, nitro group oxygens, and carboxylic acid oxygen).

An aromatic ring (the nitrophenyl group).

A hydrophobic feature (the phenyl ring).

Once developed, this model can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amide (N-H) | Interaction with receptor's acceptor groups |

| Hydrogen Bond Donor | Carboxylic Acid (O-H) | Interaction with receptor's acceptor groups |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Interaction with receptor's donor groups |

| Hydrogen Bond Acceptor | Carboxylic Acid Carbonyl (C=O) | Interaction with receptor's donor groups |

| Hydrogen Bond Acceptor | Nitro Group (NO₂) | Interaction with receptor's donor groups |

| Aromatic Ring | Phenyl Ring | π-π stacking interactions with receptor |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.net These techniques generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed understanding of how these properties influence activity. researchgate.net

A study on a series of related p-hydroxy benzohydrazide (B10538) derivatives containing a 4-nitrophenyl group yielded a 3D-QSAR model with significant statistical values, demonstrating the utility of this approach. derpharmachemica.com The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (r²), the squared cross-validation coefficient (q²), and the predictive r² (pred_r²). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high pred_r² value indicates good external predictive ability on a new set of compounds. derpharmachemica.com

| Parameter | Value | Description |

|---|---|---|

| r² | 0.812 | Squared correlation coefficient (goodness of fit) |

| q² | 0.724 | Cross-validated correlation coefficient (internal predictive ability) |

| pred_r² | 0.751 | Predictive r² for the external test set (external predictive ability) |

These results indicate a statistically robust model that can reliably predict the antimicrobial activity of new compounds in that specific series. derpharmachemica.com Similar methodologies could be applied to derivatives of this compound to guide the design of analogs with enhanced potency.

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamic Studies

While specific kinetic and thermodynamic data for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related compounds such as maleic acid and its derivatives.

The kinetics of reactions involving the acrylic acid moiety, such as hydrogenation, are expected to be influenced by the steric hindrance and electronic effects of the bulky 4-nitrophenylcarbamoyl group. For instance, the liquid-phase hydrogenation of maleic acid to succinic acid over a nickel catalyst has been studied, and the reaction kinetics are dependent on pH and reactant concentrations. researchgate.net For this compound, the electron-withdrawing nature of the nitro group would likely influence the electron density of the double bond, thereby affecting the rate of catalytic hydrogenation.

Thermodynamic considerations for reactions involving this molecule would include the stability of the starting material, intermediates, and products. The formation of this compound from maleic anhydride (B1165640) and 4-nitroaniline (B120555) is an exothermic process, driven by the formation of the stable amide bond. The thermodynamics of subsequent reactions, such as cyclization, would depend on the relative stabilities of the reactant and the cyclic product, as well as the reaction conditions.

Table 1: Illustrative Thermodynamic Parameters for Amide Formation

| Parameter | Illustrative Value Range | Significance |

| Enthalpy of Formation (ΔHf°) | -350 to -450 kJ/mol | Indicates the stability of the amide bond formation. |

| Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 kJ/mol | Determines the spontaneity of the formation reaction. |

| Entropy of Formation (ΔSf°) | -100 to -200 J/(mol·K) | Reflects the decrease in disorder as two molecules combine. |

| Note: These are estimated values for the formation from maleic anhydride and 4-nitroaniline under standard conditions, based on general principles of organic reactions. |

Mechanistic Pathways of Nucleophilic and Electrophilic Additions

The acrylic acid portion of this compound features a carbon-carbon double bond that is susceptible to both nucleophilic and electrophilic additions.

Nucleophilic Addition: The double bond is part of an α,β-unsaturated carbonyl system, making it an electrophilic center that can undergo conjugate addition (a Michael-type addition). Nucleophiles are attracted to the β-carbon due to the electron-withdrawing effects of both the adjacent carboxylic acid group and the 4-nitrophenylcarbamoyl group. The strong electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the double bond. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation to yield the addition product. savemyexams.comyoutube.com

Electrophilic Addition: The carbon-carbon double bond can also react with electrophiles. wikipedia.orgsavemyexams.comlibretexts.org The initial step involves the attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. youtube.com The regioselectivity of this addition would be influenced by the electronic effects of the substituents. The carbocation's stability would dictate the final product. Given the electron-withdrawing nature of the adjacent groups, the double bond is relatively electron-deficient, which may decrease its reactivity towards electrophiles compared to simple alkenes.

Table 2: Comparison of Addition Reactions

| Reaction Type | Key Features | Influencing Factors |

| Nucleophilic Addition | Attack at the β-carbon. | Strength of the nucleophile; electron-withdrawing nature of substituents. libretexts.orgmasterorganicchemistry.com |

| Electrophilic Addition | Formation of a carbocation intermediate. | Stability of the carbocation; strength of the electrophile. libretexts.orglasalle.edu |

Acid-Base Equilibria and Tautomerism

Acid-Base Equilibria: this compound possesses two primary acidic protons: the carboxylic acid proton and the amide N-H proton. The carboxylic acid is the more acidic of the two. The pKa of the carboxylic acid group is expected to be lower (more acidic) than that of acrylic acid itself due to the electron-withdrawing inductive effect of the adjacent 4-nitrophenylcarbamoyl group. libretexts.orglibretexts.orgriversidelocalschools.comufl.edu The nitro group, being a strong electron-withdrawing group, will further decrease the pKa by stabilizing the carboxylate conjugate base through resonance and induction. youtube.com The amide proton is significantly less acidic, with a pKa typically in the range of 17-18.

Tautomerism: Tautomerism, the interconversion of structural isomers, is a possibility in this molecule. wikipedia.orgbyjus.com

Amide-Imidol Tautomerism: The amide group can exist in equilibrium with its imidol tautomer. This equilibrium generally lies far to the side of the amide form.

Keto-Enol Tautomerism: While not a ketone, the acrylic acid moiety can conceptually exhibit a form of tautomerism involving the carbonyl of the carboxylic acid and the double bond, though this is less common for carboxylic acids compared to ketones.

The equilibrium position of these tautomers is influenced by factors such as solvent and temperature. youtube.com

Photochemical and Thermal Transformations

Thermal Transformations: A significant thermal reaction for N-arylmaleamic acids, including this compound, is intramolecular cyclization to form the corresponding N-aryl-maleimide. google.com This reaction proceeds through the nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, followed by the elimination of a water molecule. This cyclodehydration can be promoted by heat, often in the presence of a catalyst. google.com The rate of this cyclization is influenced by the nature of the substituent on the phenyl ring. The presence of the electron-withdrawing nitro group can affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. Studies on related dipeptides have also shown that temperature can induce cyclization. nih.gov

Role of Solvation in Reaction Mechanisms

The solvent can play a crucial role in the reaction mechanisms of this compound by stabilizing reactants, transition states, and products to different extents. researchgate.net

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the carboxylic acid and amide groups, influencing their acidity and nucleophilicity. In nucleophilic addition reactions, protic solvents can stabilize the developing negative charge on the intermediate. academie-sciences.fr

Polar Aprotic Solvents: Solvents like DMSO and DMF can solvate cations effectively but are less effective at solvating anions. This can influence the rates of reactions involving charged intermediates.

Nonpolar Solvents: In nonpolar solvents, the aggregation of molecules through hydrogen bonding may become more significant, potentially affecting reaction kinetics.

The effect of the solvent is particularly important in reactions where there is a significant change in polarity between the reactants and the transition state. For example, in the thermal cyclization to the maleimide (B117702), the polarity of the solvent can influence the rate by stabilizing the polar transition state. nih.govresearchgate.netchemrxiv.org

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on “this compound” that strictly adheres to the requested outline. The search for specific research applications and biological interaction studies for this exact compound did not yield sufficient detailed findings.

Publicly available information is largely limited to database entries that confirm its chemical structure and identifiers. There is a lack of published research focusing specifically on its role as a monomer for polymeric systems, its application in non-linear optical materials, its utility in the synthesis of heterocyclic compounds, or its use as a mechanistic probe in protein interaction studies.

Generating content for the specified sections and subsections with detailed research findings and data tables, as instructed, would require speculation based on the properties of related compounds rather than reporting on direct studies of "this compound." This would not meet the required standard of being scientifically accurate and focused solely on the subject compound. Therefore, the article cannot be generated as requested due to the absence of specific and detailed research data in the accessible literature.

Research Applications and Exploration of Biological Interactions

Mechanistic Probes in Enzyme and Protein Interaction Studies

Investigation of Enzyme Inhibition Mechanisms by Analogues

Research into compounds structurally related to 3-(4-Nitro-phenylcarbamoyl)-acrylic acid has revealed significant enzyme-inhibiting properties. Studies on maleic acid derivatives, which share the core dicarboxylic acid feature, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.gov

These analogues exhibit different mechanisms of inhibition based on their specific structure. Succinic acid aminophenol derivatives were found to be reversible inhibitors of AChE. nih.gov In contrast, maleic acid aminophenol derivatives, which possess a double bond in their backbone similar to the acrylic acid moiety, act as choline (B1196258) subsite-directed irreversible inhibitors. nih.gov Irreversible inhibition involves the formation of a stable, often covalent, bond with the enzyme, rendering it permanently inactive. researchgate.net This was confirmed through kinetic studies and dialysis experiments, which showed that the enzyme could not regain activity after exposure to the maleic acid analogues. nih.gov

Further research on a different class of analogues, anthranilic acid derivatives, identified them as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com The potency of these compounds was determined using enzymatic assays that measure the concentration required to inhibit 50% of the enzyme's activity. mdpi.com

Elucidation of Molecular Binding to Target Proteins

Understanding how these inhibitor analogues bind to their target enzymes is crucial for elucidating their mechanism of action. For the maleic acid derivatives that inhibit acetylcholinesterase, studies indicate that the aromatic moiety plays a critical role in the recognition of the enzyme's active site. nih.gov These compounds are classified as active-site directed inhibitors, meaning they bind directly to the location where the natural substrate, acetylcholine, would normally bind. researchgate.net The specific positioning of functional groups on the aromatic ring was found to be critical, with inhibitory activity following the trend para > meta >> ortho, highlighting the precise geometry required for effective binding. nih.gov

In the case of the anthranilic acid derivatives targeting the M. tuberculosis enzyme MabA, binding was explored through advanced techniques such as Nuclear Magnetic Resonance (NMR) experiments. mdpi.com These studies helped to confirm the interaction between the inhibitor and the target protein, providing insights into the molecular forces and contacts governing the binding event. Such analyses are fundamental to understanding structure-activity relationships and designing more potent inhibitors.

Antimicrobial Research via Nitro Group Functionality

The presence of a nitroaromatic group is a well-established feature in many antimicrobial compounds. The functionality of the nitro group is often linked to a mechanism of action involving its reduction within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and superoxide (B77818) radicals, which are toxic to the cell. These reactive intermediates can cause widespread damage, including covalent modification of DNA, leading to nuclear damage and ultimately cell death.

Exploration of Structure-Activity Relationships for Antimicrobial Potency

In a study of nitro-substituted 3-arylcoumarins, which share a substituted aromatic ring structure, researchers investigated how the position of the nitro group affected antibacterial activity against Staphylococcus aureus. The findings revealed that a nitro substituent at the 6-position of the coumarin (B35378) core appears to be essential for antibacterial activity. nih.gov In contrast, compounds where the nitro group was located only on the 3-aryl ring were found to be inactive. nih.gov This highlights the critical influence of the nitro group's placement on the molecule's ability to interact with its biological target.

The study also explored the impact of other substituents. For instance, substituting the nitro group with an amino group was found to significantly decrease the antibacterial activity. nih.gov The data from these SAR studies are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Substituent on 3-Aryl Ring | Substituent at 6-Position | MIC (µg/mL) |

|---|---|---|---|

| 3-(4'-Nitrophenyl)-6-nitrocoumarin | 4'-Nitro | 6-Nitro | 64 |

| 3-(4'-Methylphenyl)-6-nitrocoumarin | 4'-Methyl | 6-Nitro | 32 |

| 3-(3'-Methylphenyl)-6-nitrocoumarin | 3'-Methyl | 6-Nitro | 16 |

| 3-(4'-Aminophenyl)-6-aminocoumarin | 4'-Amino | 6-Amino | >256 |

Data sourced from a study on amino/nitro-substituted 3-arylcoumarins. nih.gov

Modulatory Effects on Biological Receptors and Ion Channels

Beyond enzyme inhibition and antimicrobial action, the structural components of this compound suggest potential interactions with cell surface receptors and ion channels.

Research on Ligand Binding to Specific Receptor Subtypes (e.g., Imidazoline I2 Receptors)

The phenylcarbamoyl moiety is a key structural feature in ligands designed for specific biological receptors. Research has identified compounds containing this group as potent ligands for Imidazoline I2 receptors (I2-IRs). google.com These receptors are implicated in various neurological conditions, and their modulation is an active area of therapeutic research.

A study developing (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates found that these molecules exhibited high affinity for I2-IRs in human brain tissues. google.com The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The development of such analogues demonstrates that the phenylcarbamoyl scaffold is a viable pharmacophore for targeting these specific receptor subtypes.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivative 12d | Imidazoline I2 Receptor (Human Cortex) | 14 |

Data sourced from a study on Imidazoline I2 Receptor Ligands. google.com

Activation or Inhibition of Ion Channel Subtypes (e.g., TREK Channels)

Twik-related K+ (TREK) channels are members of the two-pore-domain potassium (K2P) channel family and are important in regulating cellular excitability. Their activity is modulated by various physical and chemical stimuli, including mechanical stretch, temperature, and importantly, intracellular pH. embopress.orgnih.gov

Specifically, TREK-1 and TREK-2 channels are robustly activated by intracellular acidification. embopress.orgnih.gov As this compound is an acidic molecule, it possesses the potential to influence intracellular pH and thereby modulate TREK channel activity. While direct evidence of this interaction has not been reported in the reviewed literature, research on other acidic analogues provides a mechanistic precedent. For example, the antitubercular activity of certain anthranilic acid derivatives has been attributed to their ability to induce intrabacterial acidification. mdpi.com This shared property of being an N-aryl amide of an acid suggests a plausible, though currently hypothetical, mechanism by which this compound could act as a modulator of acid-sensitive ion channels like TREK-1 and TREK-2.

Contributions to Drug Discovery Research

The compound this compound represents a confluence of chemical motifs that are of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates three key features: a nitroaromatic ring, an acrylic acid moiety, and a carbamoyl (B1232498) (amide) linker. The nitro group, in particular, is recognized as an efficient scaffold in the synthesis of new bioactive molecules. nih.gov Compounds containing a nitro group display a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic properties. nih.gov The presence of the nitro group can profoundly influence the electronic properties of a molecule, which may enhance its interactions with biological targets like proteins. nih.gov

Furthermore, the acrylic acid portion of the molecule is a structural alert in many biologically active compounds. Derivatives of acrylic acid have been investigated for their potential as anticancer agents. nih.govnih.gov The strategic combination of these well-established pharmacophores—the nitrophenyl group and the acrylic acid core—through a stable amide bond presents a rational approach in drug design for generating novel chemical entities with potential therapeutic applications. The exploration of such structures contributes to the broader effort of discovering new pharmaceuticals to address a range of pathologies. nih.gov

Design and Synthesis of Lead Compounds based on Structural Scaffolds

The this compound scaffold serves as a versatile template for the design and synthesis of new lead compounds in drug discovery. A common synthetic route to obtain such N-phenylmaleamic acids involves the reaction of a substituted aniline (B41778) with maleic anhydride (B1165640). nih.gov For instance, a solution of maleic anhydride can be treated with 4-nitroaniline (B120555) in a suitable solvent like toluene. nih.gov This straightforward reaction allows for the creation of a diverse library of analogs by systematically modifying different parts of the molecular scaffold, which is a crucial step in establishing structure-activity relationships (SAR).

The design of a compound library based on this scaffold can explore several modification points to optimize biological activity and pharmacokinetic properties:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring can be altered. While the parent compound features a nitro group at the para-position, analogs can be synthesized with the nitro group at the ortho- or meta-positions. nih.gov Furthermore, the nitro group can be replaced with other functional groups, such as halogens (e.g., chloro, bromo), trifluoromethyl, or alkyl groups, to modulate the electronic and steric properties of the molecule. This strategy has been employed in the development of related antimicrobial salicylanilide (B1680751) derivatives. nih.gov

Acrylic Acid Moiety Modification: The carboxylic acid group of the acrylic acid backbone can be esterified or converted into secondary amides. These modifications can influence the compound's solubility, cell permeability, and metabolic stability. Studies on other acrylate (B77674) derivatives have shown that converting the carboxylic acid to an ester can significantly impact cytotoxic activity against cancer cell lines. nih.gov

Scaffold Isomerization: The acrylic acid backbone, derived from maleic anhydride, initially forms a cis-isomer (maleamic acid). This can potentially be isomerized to the trans-isomer (fumaramic acid) to investigate the impact of stereochemistry on biological target engagement.

A hypothetical library of lead compounds designed from the this compound scaffold is presented below.

| Compound Series | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | Design Rationale |

|---|---|---|---|

| A | 4-NO₂ (Parent) | -OH | Baseline compound for activity screening. |

| B | 2-NO₂, 3-NO₂ | -OH | Investigate positional isomer effects of the nitro group. nih.gov |

| C | 4-Cl, 4-CF₃, 4-Br | -OH | Evaluate the effect of different electron-withdrawing groups. nih.gov |

| D | 4-NO₂ | -OCH₃, -OC₂H₅ | Enhance lipophilicity and cell membrane permeability. nih.gov |

| E | 3,4-diCl | -OH | Explore effects of multiple substitutions on the aromatic ring. |

In Vitro Biological Screening Methodologies for Research Purposes

To evaluate the therapeutic potential of lead compounds derived from the this compound scaffold, a variety of in vitro biological screening assays are employed. These methodologies are designed to determine the biological activity of the synthesized compounds and elucidate their potential mechanisms of action.

Antiproliferative Activity Screening: Given that related acrylic acid and nitrophenyl derivatives have shown anticancer potential, a primary screening step is to assess their antiproliferative effects against a panel of human cancer cell lines. nih.govnih.gov

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard method used to determine the cytotoxic activity of compounds. nih.gov Cancer cell lines, such as MDA-MB-231 (breast cancer) or others, are incubated with varying concentrations of the test compounds. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.govnih.gov

Antimicrobial Activity Screening: The nitroaromatic and carbamoyl moieties are present in many antimicrobial agents. nih.govnih.gov Therefore, screening for antibacterial and antifungal activity is a logical step.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov This is determined by broth microdilution or agar (B569324) dilution methods against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria, and fungal strains. nih.gov Research on 2-(phenylcarbamoyl)phenyl benzoates showed potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.125 to 8 µM. nih.gov

Mechanism of Action Studies: To understand how a compound exerts its biological effect, further mechanistic studies are conducted.

Tubulin Polymerization Assay: For compounds showing significant antiproliferative activity, their effect on microtubule dynamics can be investigated. nih.gov Some acrylic acid derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net The inhibitory effect can be quantified and compared to known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov For example, a specific acrylic acid derivative demonstrated an 80.07% inhibition of β-tubulin polymerization. nih.govresearchgate.net

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. nih.gov An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition. nih.govresearchgate.net

The table below summarizes representative in vitro screening data for compounds structurally related to this compound, illustrating the types of results obtained from these methodologies.

| Compound Class / Derivative | Assay Type | Target / Cell Line | Result (IC₅₀ / MIC / % Inhibition) | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)acrylic acid derivative (4b) | Antiproliferative (MTT) | MDA-MB-231 (Breast Cancer) | IC₅₀ = 3.24 ± 0.13 μM | nih.govresearchgate.net |

| Methyl acrylate ester derivative (6e) | Antiproliferative (MTT) | MCF-7 (Breast Cancer) | IC₅₀ = 2.57 ± 0.16 μM | nih.gov |

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Antimicrobial (MIC) | Mycobacterium tuberculosis | MIC = 0.25 - 2 μM | nih.gov |

| Salicylanilide Benzoate Derivative | Antimicrobial (MIC) | Methicillin-resistant S. aureus (MRSA) | MIC ≥ 0.49 μM | nih.gov |

| 3-(4-chlorophenyl)acrylic acid derivative (4b) | Tubulin Polymerization Inhibition | β-tubulin | 80.07% Inhibition | nih.govresearchgate.net |

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the paradigm of molecular design and drug discovery. For 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, these computational tools offer a powerful avenue to explore its vast chemical space and predict the properties of its derivatives.

Future research should focus on the development of quantitative structure-activity relationship (QSAR) models. By generating a virtual library of derivatives with modifications to the aromatic ring, the acrylic acid backbone, and the carbamoyl (B1232498) linker, researchers can use ML algorithms to correlate structural features with predicted activities, such as antimicrobial or anticancer efficacy. Techniques like support vector machines, random forests, and deep neural networks can be trained on existing data from analogous compounds to guide the synthesis of new molecules with enhanced biological or material properties.

Furthermore, generative AI models can be employed to design entirely new molecular structures based on the this compound scaffold. These models can be constrained by desired physicochemical properties, such as solubility and bioavailability, to propose novel candidates for synthesis and experimental validation. In-silico screening, including molecular docking simulations, can further refine these candidates by predicting their binding affinities to specific biological targets. researchgate.net

Development of Advanced Analytical Techniques for Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its future applications. While standard analytical techniques provide foundational data, the development and application of more advanced methods will be crucial for a deeper characterization.

High-resolution spectroscopic techniques will play a pivotal role. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be essential for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide valuable insights into the compound's crystalline packing and polymorphism.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), will be indispensable for purity assessment and for studying the compound's stability and degradation pathways. The development of chiral chromatography methods would also be critical if asymmetric syntheses of derivatives are pursued.

The table below summarizes key analytical techniques and their potential applications in the future study of this compound and its analogs.

| Analytical Technique | Application in Future Research | Potential Insights |

| Advanced NMR Spectroscopy | Elucidation of complex molecular structures and conformations in solution and solid state. | Detailed structural information, stereochemistry, intermolecular interactions. |

| High-Resolution Mass Spectrometry | Accurate mass determination, impurity profiling, and metabolite identification. | Confirmation of molecular formula, identification of degradation products. |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. | Precise bond lengths, bond angles, and intermolecular packing. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and study of hydrogen bonding. | Information on molecular vibrations and intermolecular interactions. researchgate.net |

| UV-Visible Spectroscopy | Study of electronic transitions and optical properties. | Insights into the chromophoric nature of the molecule. |

Exploration of Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (N-H) and acceptors (C=O, NO2), along with the aromatic ring, makes this compound an excellent candidate for studies in supramolecular chemistry and self-assembly. The formation of well-ordered nanostructures through non-covalent interactions can lead to novel materials with unique properties.

Future investigations should explore the self-assembly behavior of this compound in different solvents and under various conditions (e.g., temperature, pH). Techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and dynamic light scattering (DLS) can be used to visualize and characterize the resulting supramolecular architectures, which could range from nanofibers to vesicles.

The design of co-crystals, where this compound is combined with other molecules, presents another exciting avenue. By carefully selecting co-formers, it may be possible to tune the physicochemical properties of the solid state, such as solubility and stability, which is particularly relevant for pharmaceutical applications.

Translational Research from Fundamental Chemistry to Applied Sciences

A key goal of chemical research is the translation of fundamental discoveries into practical applications. For this compound, several translational research avenues appear promising, particularly in the fields of materials science and biomedicine.

The structural similarity of this compound to known bioactive molecules suggests its potential as a scaffold for the development of new therapeutic agents. Research on related nitrophenylcarbamoyl derivatives has indicated potential antimicrobial and anticancer activities. nih.govamazonaws.comrjstonline.com Future studies should therefore involve in-vitro screening of this compound and its synthesized derivatives against a panel of bacterial, fungal, and cancer cell lines.

In materials science, the ability of this molecule to participate in polymerization reactions via its acrylic acid group opens up possibilities for the creation of novel polymers. These polymers could have interesting optical or electronic properties due to the presence of the nitroaromatic moiety. Furthermore, the self-assembly properties of the molecule could be exploited to create functional materials, such as gels or thin films, for applications in sensing or electronics.

The following table outlines potential translational applications for this compound.

| Application Area | Research Focus | Potential Impact |

| Biomedical Sciences | Synthesis and screening of derivatives for antimicrobial and anticancer activity. | Development of new therapeutic agents to combat infectious diseases and cancer. nih.govamazonaws.comrjstonline.com |

| Materials Science | Polymerization and self-assembly studies to create novel functional materials. | Creation of new polymers and nanostructured materials with tailored properties. |

| Agrochemicals | Investigation of herbicidal or pesticidal properties of the compound and its analogs. | Development of new crop protection agents. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(4-nitro-phenylcarbamoyl)-acrylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenylcarbamoyl precursors and acrylic acid derivatives. For example, proton transfer salts can be generated by reacting 2-aminopyridine derivatives with (E)-3-(sulfamoylphenylcarbamoyl)acrylic acids under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile) . Characterization involves FT-IR, NMR, and X-ray crystallography to confirm proton transfer and structural integrity.

Q. How are the antimicrobial activities of this compound derivatives evaluated experimentally?

- Methodological Answer : Antimicrobial efficacy is assessed using minimum inhibitory concentration (MIC) assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., Aspergillus spp.). Compounds are dissolved in DMSO and tested in serial dilutions, with reference antibiotics (e.g., vancomycin, fluconazole) as controls. Activity is classified as "effective" if MIC values are ≤16 μg/mL .

Q. What analytical techniques are critical for characterizing proton transfer salts of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies proton transfer via shifts in N–H and C=O stretching frequencies .

- Single-crystal X-ray diffraction : Resolves hydrogen bonding patterns and confirms salt formation .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating robust salt structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data across studies for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from variations in bacterial strain susceptibility or solvent effects. To address this:

- Standardize protocols : Use CLSI guidelines for MIC assays to ensure reproducibility.

- Solvent controls : Test DMSO and other solvents for inherent antimicrobial activity.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. sulfamoyl groups) on bioactivity using molecular docking or QSAR models .

Q. What strategies optimize enantioselective synthesis of chiral derivatives for β-lactamase inhibition?

- Methodological Answer : Asymmetric synthesis can be achieved via organocatalytic Morita-Baylis-Hillman (MBH) reactions. For example:

- Catalysts : Bifunctional quaternary ammonium-carbene catalysts yield enantiomeric excess (ee) >85% for C3-substituted acrylic acid derivatives .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., KPC-2 carbapenemase) to identify binding motifs, such as interactions with catalytic serine residues .

Q. How do proton transfer salts enhance the biological activity of this compound compared to its free acid form?

- Methodological Answer : Proton transfer improves solubility and bioavailability. For instance:

- Salt formation : 2-Aminopyridine derivatives form low-barrier hydrogen bonds with the acrylic acid moiety, stabilizing the bioactive conformation .

- Metal complexes : Cu(II) or Co(II) complexes of sulfamoyl derivatives exhibit enhanced antimicrobial activity due to ligand-to-metal charge transfer (LMCT) effects .

Q. What computational methods are effective for predicting the dielectric properties of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can predict dipole moments and polarizabilities. Key steps:

- Geometry optimization : Minimize energy for the ground-state structure.

- Solvent modeling : Use the polarizable continuum model (PCM) to simulate dielectric behavior in aqueous or lipid environments .

Key Challenges and Future Directions

- Mechanistic ambiguity : The role of nitro groups in antimicrobial vs. anti-inflammatory activity requires further enzymology studies (e.g., COX-2 inhibition assays).

- Scalability : Transitioning asymmetric synthesis from milligram to gram scale while maintaining enantiopurity.

- Resistance profiling : Evaluate cross-resistance with existing antibiotics using genomic sequencing of treated bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.